2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
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Overview
Description
The compound 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is a derivative of the 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one class of compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The core structure consists of a benzothiazole moiety, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The presence of the amino group at the 2-position makes it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves the bromination of 1,3-Cyclohexanedione to form 2-Bromo-1,3-Cyclohexanedione, followed by a reflux reaction with thiourea in an ethanol medium. The reaction is carried out at 80°C for six hours, resulting in a yield of 74%. The synthesized product is then purified through re-crystallization to achieve the desired purity. The structure of the synthesized compound is confirmed by 1H NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one is characterized by the presence of a benzothiazole skeleton, which is a fused ring system consisting of a benzene ring and a thiazole ring. The compound also features an amino group at the 2-position, which is a key functional group that can participate in various chemical reactions. The structure is confirmed using 1H NMR, which provides information about the hydrogen atoms in the molecule and their chemical environment .
Chemical Reactions Analysis
The amino group in 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one makes it a reactive site for various chemical transformations. This group can undergo reactions such as alkylation, acylation, and condensation with other chemical entities, leading to a wide range of derivatives with potential biological activities. The reactivity of the amino group also allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one are influenced by its molecular structure. The presence of the benzothiazole ring system contributes to the compound's stability and chemical reactivity. The amino group increases the compound's solubility in polar solvents and provides sites for further chemical modifications. The purification of the compound through re-crystallization suggests that it has a crystalline nature, which is important for its characterization and use in further applications .
Scientific Research Applications
Synthesis and Characterization
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is synthesized through a reflux reaction of Bromo-1,3-Cyclohexanedione and thiourea in an ethanol medium, achieving a 74% yield. The products are purified through re-crystallization, and their structure is characterized using techniques such as 1HNMR, confirming the formation of the desired compound (Chen Qi-fan, 2010).
Structural and Reactivity Studies
The compound is involved in studies focusing on its structural properties and reactivity. For instance, research on the protonation sites and hydrogen bonding in mono-hydrobromide salts of related 2-aminothiazoles has been conducted, providing insights into their molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns (Denise Böck et al., 2021). Additionally, the regioselectivity cyclization of similar compounds has been studied, with elemental bromine used as an electrophilic agent to obtain bromomethyl derivatives, which further elucidates the cyclization reactions and regioselectivity of these types of compounds (M. Fizer et al., 2021).
Derivative Synthesis and Applications
Research into the synthesis of derivatives from 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide and their potential applications is ongoing. For example, derivatives such as thiazolidines and oxazolidines have been synthesized from related compounds, showcasing the versatility and potential utility of these compounds in creating new chemical entities with possible biological or industrial applications (M. Badr et al., 1981).
Biological and Medicinal Chemistry
While there are restrictions on discussing drug use, dosage, and side effects, it's worth noting that related thiazole derivatives are being explored for their cytotoxicity against various cancer cell lines, indicating the potential medicinal chemistry applications of these compounds. Studies have shown that certain thiazole derivatives exhibit significant activity against a range of cancer cell lines, underscoring the importance of these compounds in drug discovery and development processes (R. Mohareb et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been found to inhibit quorum sensing in gram-negative bacteria , suggesting a potential target.
Mode of Action
Similar compounds have been found to bind to the active site of pseudomonas aeruginosa quorum sensing lasr system .
Biochemical Pathways
Related compounds have been found to affect quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms .
Result of Action
Related compounds have been found to inhibit the growth of bacteria and reduce biofilm formation .
Future Directions
properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIACPTWMIHUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630653 |
Source
|
Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |
CAS RN |
805250-54-8 |
Source
|
Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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